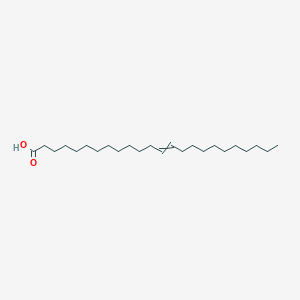
13-Tetracosenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Tetracosenoic acid, also known as nervonic acid, is a very-long-chain monounsaturated fatty acid with the molecular formula C24H46O2. It is characterized by a 24-carbon backbone with a single double bond located at the 13th carbon from the carboxyl end. This compound is particularly abundant in the white matter of animal brains and in peripheral nervous tissue, where it plays a crucial role in the formation and maintenance of nerve cell membranes .
準備方法
Synthetic Routes and Reaction Conditions: 13-Tetracosenoic acid can be synthesized through the elongation of oleic acid (18:1 Δ9) via a series of enzymatic reactions. The process involves the addition of malonyl-CoA to oleic acid, catalyzed by 3-ketoacyl-CoA synthase (KCS), followed by reduction, dehydration, and another reduction step to form the elongated fatty acid .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the seed oils of Lunaria species, which contain significant amounts of this fatty acid. The oil is extracted using solvents, followed by purification processes such as distillation and crystallization to isolate the desired compound .
化学反応の分析
Types of Reactions: 13-Tetracosenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) to convert the double bond into epoxides or diols.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the monounsaturated fatty acid into a saturated fatty acid.
Substitution: The carboxyl group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alcohols with sulfuric acid (H2SO4) as a catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Esters.
科学的研究の応用
13-Tetracosenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various long-chain fatty acid derivatives.
Biology: It plays a role in the study of cell membrane dynamics and nerve cell function.
Medicine: Research has shown its potential in treating neurological disorders such as multiple sclerosis and adrenoleukodystrophy due to its role in myelin sheath formation.
作用機序
The mechanism by which 13-tetracosenoic acid exerts its effects involves its incorporation into cell membranes, particularly in nerve cells. It helps regulate the fluidity and permeability of the membrane, which is crucial for proper nerve function. Additionally, it acts as a regulator of calcium ion channels in nerve tissues, influencing signal transmission and nerve growth .
類似化合物との比較
Lignoceric Acid (C240): A saturated fatty acid with a similar carbon chain length but lacks the double bond present in 13-tetracosenoic acid.
Erucic Acid (C221 Δ13): A monounsaturated fatty acid with a shorter carbon chain and a double bond at the 13th position.
Oleic Acid (C181 Δ9): A monounsaturated fatty acid with a shorter carbon chain and a double bond at the 9th position.
Uniqueness: this compound is unique due to its specific role in the nervous system, particularly in the formation and maintenance of the myelin sheath. Its long carbon chain and single double bond confer specific properties that are essential for nerve cell function and integrity .
特性
CAS番号 |
71997-12-1 |
|---|---|
分子式 |
C24H46O2 |
分子量 |
366.6 g/mol |
IUPAC名 |
tetracos-13-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h11-12H,2-10,13-23H2,1H3,(H,25,26) |
InChIキー |
AVPORSRTKOSBPH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC=CCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















